molecular formula C10H10O B1279468 4-Cyclopropylbenzaldehyde CAS No. 20034-50-8

4-Cyclopropylbenzaldehyde

Cat. No. B1279468
CAS RN: 20034-50-8
M. Wt: 146.19 g/mol
InChI Key: CZUQVKFJAJAHGK-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzaldehyde is a compound that can be inferred to have a benzaldehyde structure with a cyclopropyl group attached to the aromatic ring. While the provided papers do not directly discuss 4-Cyclopropylbenzaldehyde, they do provide insights into the chemistry of related cyclopropyl-containing compounds and benzaldehydes, which can be used to infer some aspects of the synthesis, molecular structure, and reactivity of 4-Cyclopropylbenzaldehyde.

Synthesis Analysis

The synthesis of compounds related to 4-Cyclopropylbenzaldehyde often involves the use of transition metal catalysts to activate unsaturated carbon-carbon bonds. For instance, cyclopropenes, which are structurally related to the cyclopropyl group, can be opened and transformed into carbenoids in the presence of transition metal catalysts, leading to a variety of products including heterocycles and carbocycles . Similarly, the synthesis of polysubstituted quinolines from cyclopropane-1,1-dicarbonitriles and 2-aminobenzaldehydes involves a cascade reaction mediated by Yb(OTf)3, which includes ring opening and nucleophilic additions . These methods could potentially be adapted for the synthesis of 4-Cyclopropylbenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with cyclopropyl groups and benzaldehyde moieties can be quite complex. For example, the crystal structure of a β-cyclodextrin-4-aminobenzaldehyde inclusion compound reveals a dense hydrogen-bond network that stabilizes the supramolecular system . Although this paper does not directly discuss 4-Cyclopropylbenzaldehyde, it suggests that the presence of a cyclopropyl group and a benzaldehyde moiety could lead to interesting structural features and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of cyclopropyl-containing compounds and benzaldehydes can be quite diverse. Cyclopropenes can undergo ring-opening reactions to form carbenoids, which can then participate in cyclopropanation and C-H insertion reactions . Benzaldehydes can also engage in various reactions, such as the annulation with cyclopropane-1,1-dicarbonitriles to form quinolines or the unexpected cyclization of ortho-cyanobenzaldehyde to a benzazepine derivative . These reactions highlight the potential of 4-Cyclopropylbenzaldehyde to undergo a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyclopropylbenzaldehyde can be speculated based on related compounds. For instance, the synthesis of 4-biphenylbenzaldehyde involves carbonization synthesis with Lewis acid catalysts, and the product's structure is characterized by various spectroscopic methods . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde involves O-alkylation and Vilsmeier-Hack reactions, with the product's yield and reaction conditions optimized . These studies suggest that 4-Cyclopropylbenzaldehyde would likely have distinct spectroscopic features and that its synthesis could be optimized by adjusting reaction conditions.

Scientific Research Applications

1. Biochemistry: Fluorescent Probes

  • Summary of Application : 4-Cyclopropylbenzaldehyde is used in the synthesis of fluorescent probes based on the bimane scaffold . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
  • Methods of Application : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
  • Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

2. Environmental Science: Biochar Polymer Composites

  • Summary of Application : Although the specific use of 4-Cyclopropylbenzaldehyde is not mentioned, it could potentially be involved in the fabrication of porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .
  • Methods of Application : The study critically analyzes the role and concentrations of various components in the success of SBPC .
  • Results or Outcomes : Characterization techniques were employed to evaluate the microstructure and adsorption mechanism .

Safety And Hazards

The safety information for 4-Cyclopropylbenzaldehyde indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

4-cyclopropylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQVKFJAJAHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467693
Record name 4-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylbenzaldehyde

CAS RN

20034-50-8
Record name 4-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylbenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromostylene (1.83 g) in dichloromethane (5 mL) was added diethylzinc (1 mol/L, 30 mL) under an argon atmosphere at 0° C., and the mixture was stirred at the same temperature for 10 minutes. Chloroiodomethane (4.3 mL) was added to the mixture, and the mixture was warmed to room temperature and stirred for 9 days. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to give 4-cyclopropylbromobenzene. The obtained 4-cyclopropylbromobenzene was dissolved in tetrahydrofuran (25 mL) and cooled to −78° C. To the solution was added dropwise tert-butyl lithium (1.45 mol/L pentane solution, 9.4 mL) under an argon atmosphere, and the mixture was stirred at −78° C. for 30 minutes. To the reaction mixture was added a solution of N,N-dimethylformamide (1.2 mL) in tetrahydrofuran (16 mL), and the mixture was warmed to 0° C. and stirred for 1 hour. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=12/1) to give 4-cyclopropylbenzaldehyde (0.72 g).
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Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-cyclopropylbenzene [synthesized in analogy to a procedure described in J. Org. Chem. 1976, 41, 2262-2266] (1.58 g, 8.04 mmol) in THF at −78° C. was added n-BuLi (5.08 ml, 1.6M solution in hexane, 8.11 mmol) and the reaction mixture was stirred at −78° C. for 10 min. DMF (1.25 ml, 16.08 mmol) was then added and the reaction mixture was stirred at −78° C. for 15 min. The reaction mixture was then warmed to 0° C. slowly (over 2 h) and stirred at 0° C. for 1 h. The reaction was quenched with sat. NH4Cl (aq) solution and the aqueous phase was extracted with ether. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography (1:9 diethyl ether/pentane) to give 4-cyclopropyl benzaldehyde (1.10 g, 94%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 9.94 (s, 1H), 7.76 (d, J=8.5 Hz, 2H), 7.19 (d, J=8.5 Hz, 2H), 1.97 (m, 1H), 1.13-1.06 (m, 2H), 0.84-0.78 (m, 2H).
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Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzaldehyde (94 g) in toluene (470 mL) were added potassium fluoride (95 g), cyclo-propylboronic acid (48 g) and bis(triphenylphosphine)-palladium (II) dichloride (3.6 g) under nitrogen atmosphere. The reaction mixture was stirred at 110° C. for 24 hr under nitrogen atmosphere. The reaction mixture was filtered using Celite. The filtrate was concentrated in vacuo to give the crude title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyclopropylbenzaldehyde
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4-Cyclopropylbenzaldehyde
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4-Cyclopropylbenzaldehyde
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4-Cyclopropylbenzaldehyde
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4-Cyclopropylbenzaldehyde
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4-Cyclopropylbenzaldehyde

Citations

For This Compound
25
Citations
RE HUERTAS, JA SODERQUIST - Metal Catalysed Carbon …, 2004 - Wiley Online Library
The double hydroboration of propargyl bromide with 9-borabicyclo [3.3. 1] nonane (9-BBN-H) proceeds smoothly to afford the corresponding 1, 1-diboryl-3-bromopropane adduct which …
Number of citations: 5 onlinelibrary.wiley.com
M Lemhadri, H Doucet, M Santelli - Synthetic communications, 2006 - Taylor & Francis
The tetraphosphine all‐cis‐1,2,3,4‐tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) in combination with [Pd(C 3 H 5 )Cl] 2 affords a very efficient catalyst for the coupling of …
Number of citations: 35 www.tandfonline.com
M Baranitharan, V Tamizhazhagan… - … and Applied Science …, 2019 - academia.edu
Background & objective: Mosquito vectors are living organisms that can transmit infectious diseases between human from animals to humans. It is bloodsucking insect that ingest …
Number of citations: 4 www.academia.edu
DJ Byron, AS Matharu, M Rees… - Molecular Crystals and …, 1995 - Taylor & Francis
General procedures are described for the synthesis of members of five pairs of related homologous series of mesogenic azomethines differing in the mode of linkage of the CH˭N group …
Number of citations: 3 www.tandfonline.com
SM Roberts, J Xiao, J Whittall, TE Pickett - 2005 - books.google.com
The chemist has a vast range of high-tech catalysts to use when working in fine chemical synthesis but the catalysts are generally hard to use and require both time, skill and experience …
Number of citations: 15 books.google.com
Y Ohtake, T Sato, H Matsuoka, M Nishimoto… - Bioorganic & medicinal …, 2011 - Elsevier
… To this solution, a solution of 4-cyclopropylbenzaldehyde (1.1 g, 6.9 mmol) in THF (280 mL) was added dropwise at −78 C. The reaction mixture was stirred at the same temperature for …
Number of citations: 24 www.sciencedirect.com
KM Mennie - 2019 - search.proquest.com
In Chapter 1, we describe a general strategy for 1, 3-oxidation of cyclopropanes using aryl iodine (I–III) catalysis, with emphasis on 1, 3-difluorination reactions. These reactions make …
Number of citations: 2 search.proquest.com
RE Huertas-Crespo - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
SM Roberts, J Xiao, J Whittall, TE Pickett - 2004 - Wiley Online Library
Typeset in 10/12pt Times by Thomson Press (India) Limited, New Delhi Printed and bound in Great Britain by MPG Limited, Bodmin, Cornwall This book is printed on acid-free paper …
Number of citations: 0 onlinelibrary.wiley.com
T MATSUDA, T HARADA, T NAGASAWA… - Metal Catalysed …, 2004 - Wiley Online Library
CONCLUSION A biocatalytic carbon dioxide fixation reaction was conducted in supercritical carbon dioxide for the first time. It will play a significant role both in identifying enzyme …
Number of citations: 5 onlinelibrary.wiley.com

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